3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide is a complex organic compound that belongs to the class of benzisoxazoles. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide typically involves multiple steps, including the formation of the benzisoxazole ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzisoxazole ring through cyclization of appropriate precursors.
Amidation: Introduction of the carboxamide group via amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Benzisoxazole Derivatives: Other compounds with similar benzisoxazole structures.
Carboxamide Compounds: Compounds with carboxamide functional groups.
Uniqueness
3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide may have unique properties, such as higher potency, selectivity, or stability compared to similar compounds.
Properties
CAS No. |
130403-06-4 |
---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-10-6-5-7-11(2)14(10)17-16(19)15-12-8-3-4-9-13(12)20-18-15/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,17,19) |
InChI Key |
NOXRVHKRVQGPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC3C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.